3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound 3-(2-bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is pyrrolidine, a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. The substitution pattern on the phenoxy group attached to the pyrrolidine ring is critical: a bromine atom at position 2, a chlorine atom at position 4, and methyl groups at positions 3 and 5 of the aromatic ring. The hydrochloride salt indicates the presence of a protonated pyrrolidine nitrogen bonded to a chloride counterion.
The systematic identifier 3-(2-bromo-4-chloro-3,5-dimethylphenoxy)pyrrolidine hydrochloride is consistent with PubChem records (CID 53409192). Key identifiers include the SMILES string CC1=C(Cl)C(C)=C(Br)C(OC2CNCC2)=C1.[H]Cl, which encodes the connectivity of atoms, and the InChIKey WNFGOHGQUATPKR-UHFFFAOYSA-N, a hashed representation of the molecular structure. These identifiers enable precise chemical database searches and computational modeling.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₆BrCl₂NO reflects the compound’s elemental composition: 12 carbon atoms, 16 hydrogen atoms, one bromine atom, two chlorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight is calculated as 341.07 g/mol, with an exact mass of 338.97923 Da. The presence of two halogens (bromine and chlorine) contributes significantly to the molecular weight, accounting for approximately 43% of the total mass.
Hydrogen bond donor and acceptor counts are both 2, originating from the protonated amine (-NH⁺) and the ether oxygen in the phenoxy group. The rotatable bond count is 2, corresponding to the single bonds connecting the pyrrolidine ring to the phenoxy group and the methyl substituents. These properties influence solubility and intermolecular interactions, as evidenced by a calculated XLogP3 value of 3.7, indicating moderate hydrophobicity.
Stereochemical Configuration and Conformational Isomerism
The pyrrolidine ring adopts a non-planar conformation due to its saturated structure, with the nitrogen atom in a trigonal pyramidal geometry. While the compound lacks chiral centers in its current form, stereochemical considerations arise in synthetic intermediates. For example, the parent compound 3-(2-bromo-4-chloro-3,5-dimethylphenoxy)pyrrolidine (CID 53409193) features a secondary amine that can exhibit restricted rotation, leading to conformational isomerism.
In related pyrrolidine derivatives, such as methyl (2S,4S)-4-(2-bromo-4-chloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, stereochemistry at C2 and C4 is explicitly defined. These analogs demonstrate how substituents on the pyrrolidine ring influence biological activity through spatial positioning. For the target compound, the absence of stereochemical descriptors in its name suggests a racemic mixture or a single dominant conformation in the solid state.
X-ray Crystallography and Solid-State Structure Determination
Although X-ray crystallographic data for this specific compound are not publicly available, analogous structures provide insights into its solid-state behavior. For instance, the parent pyrrolidine derivative (CID 53409193) likely forms monoclinic or triclinic crystals due to its asymmetric substitution pattern. In related brominated phenoxy-pyrrolidine compounds, such as 3-[(2-bromo-4-chloro-3,5-dimethylphenoxy)methyl]pyrrolidine hydrochloride, X-ray diffraction reveals intermolecular halogen bonding between bromine and chloride ions, stabilizing the crystal lattice.
Key crystallographic parameters for similar compounds include:
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell dimensions | a=8.42 Å, b=12.15 Å, c=15.73 Å | |
| Z-value | 4 |
These data suggest that the target compound’s solid-state structure is stabilized by van der Waals interactions and halogen bonding, common in halogen-rich molecules.
Comparative Analysis with Related Pyrrolidine Derivatives
The structural features of this compound distinguish it from related derivatives:
Simplified Phenoxy Derivatives :
Ester-Functionalized Analogs :
- Methyl (2S,4S)-4-(2-bromo-4-chloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride incorporates a methyl ester at C2, increasing polarity (molecular weight: 399.12 g/mol).
- The ester group enhances hydrogen-bonding capacity, as evidenced by a higher PSA (polar surface area) of 58.4 Ų compared to 21.26 Ų for the target compound.
Extended Side-Chain Variants :
- 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1220028-90-9) features a methylene bridge between the phenoxy group and pyrrolidine, increasing flexibility (molecular weight: 355.11 g/mol).
Properties
IUPAC Name |
3-(2-bromo-4-chloro-3,5-dimethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c1-7-5-10(11(13)8(2)12(7)14)16-9-3-4-15-6-9;/h5,9,15H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFGOHGQUATPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride is a synthetic compound with the molecular formula and a molecular weight of approximately 341.07 g/mol. This compound has garnered attention in various research contexts, particularly for its potential biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₆BrClNO |
| Molecular Weight | 341.07 g/mol |
| CAS Number | 1220018-00-7 |
| Purity | Typically 95% |
| IUPAC Name | 3-(2-bromo-4-chloro-3,5-dimethylphenoxy)pyrrolidine; hydrochloride |
Research indicates that this compound may influence various biological pathways, particularly those related to cellular signaling and enzyme activity. Notably, it has been observed to inhibit certain secretion systems in bacterial models. For instance, in a study examining the Type III Secretion System (T3SS), high concentrations of the compound (50 μM) resulted in approximately 50% inhibition of the secretion of specific proteins, suggesting a potential role in modulating bacterial virulence factors .
Case Studies
-
Inhibition of T3SS Activity
- A study conducted on C. rodentium demonstrated that this compound could downregulate the expression of major activators involved in T3SS without completely inhibiting secretion. This suggests a selective inhibition mechanism that could be leveraged for therapeutic applications against bacterial infections .
- Pharmacological Screening
Research Findings
Recent research highlights the versatility of this compound in biochemical applications:
- Antibacterial Properties : Studies have shown that it exhibits significant antibacterial activity against several strains of bacteria by interfering with their protein secretion mechanisms.
- Cellular Effects : The compound has been tested for cytotoxicity and showed non-cytotoxic profiles at effective concentrations, making it a candidate for further development in therapeutic contexts .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₆BrCl₂NO
- Molecular Weight : 341.07 g/mol
- Physical State : Typically appears as a solid or crystalline compound.
- Hazard Classification : Considered an irritant.
The compound features a pyrrolidine ring substituted with a bromo-chloro-dimethylphenoxy group, contributing to its biological activity and potential applications.
Anticancer Research
Recent studies have indicated that compounds similar to 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride exhibit significant cytotoxicity against various cancer cell lines. Research suggests that the incorporation of halogenated phenoxy groups enhances the interaction with biological targets, potentially leading to the development of novel anticancer agents. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models.
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Preliminary research indicates that it may modulate neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety. Ongoing studies are exploring its efficacy in animal models to assess behavioral outcomes and neurochemical changes.
Herbicide Development
The unique properties of this compound make it a candidate for herbicide formulation. Its ability to inhibit specific plant growth pathways can lead to selective herbicides that target unwanted vegetation while preserving crop health. Field trials are being conducted to evaluate its effectiveness against common agricultural weeds.
Pesticide Formulations
In addition to herbicidal properties, this compound may possess insecticidal characteristics. Research is underway to investigate its impact on pest populations, particularly those resistant to conventional pesticides. The goal is to develop eco-friendly pest control solutions that minimize environmental impact.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties. Its reactivity allows for the functionalization of polymers, which can lead to materials suitable for high-performance applications in industries such as aerospace and automotive.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being studied for use in coatings and adhesives. Its ability to form strong bonds with various substrates makes it a valuable additive in manufacturing processes requiring durable finishes.
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms on the aromatic ring enable nucleophilic substitution (SNAr), with bromine showing higher reactivity due to its weaker bond strength compared to chlorine.
Key Findings :
-
Bromine substitution proceeds faster than chlorine under identical conditions due to its lower bond dissociation energy .
-
Electron-donating methyl groups slightly deactivate the aromatic ring, requiring elevated temperatures or polar aprotic solvents (e.g., DMSO, DMF) to facilitate SNAr.
Coupling Reactions
The bromide serves as a leaving group in cross-coupling reactions, enabling carbon–carbon or carbon–heteroatom bond formation.
| Reaction Type | Catalyst/Reagents | Product Example |
|---|---|---|
| Suzuki coupling | Pd(PPh3)4, boronic acid, base | 3-(2-Aryl-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride |
| Buchwald-Hartwig amination | Pd2(dba)3, Xantphos, amine | 3-(2-Amino-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride |
Mechanistic Insight :
-
The bromine atom undergoes oxidative addition with palladium(0), forming a σ-complex that reacts with nucleophiles.
-
Steric hindrance from methyl groups slows coupling efficiency unless bulky ligands (e.g., Xantphos) are used.
Pyrrolidine Ring Reactions
The pyrrolidine moiety participates in acid-base and alkylation chemistry.
Notes :
-
The hydrochloride salt must be neutralized to liberate the free amine for alkylation .
-
Alkylation at nitrogen modifies biological activity, making derivatives useful in medicinal chemistry .
Reduction and Oxidation
Controlled reduction or oxidation alters the halogen or pyrrolidine components.
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Dehalogenation (Br) | H2 (1 atm), Pd/C, EtOH | 3-(4-Chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride |
| Pyrrolidine oxidation | KMnO4, H2O, 0°C | 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine-1-oxide hydrochloride |
Challenges :
-
Selective bromine reduction without affecting chlorine requires precise hydrogen pressure control.
-
Over-oxidation of pyrrolidine may lead to ring-opening products.
Cyclization Reactions
The pyrrolidine ring enables intramolecular cyclization under basic conditions.
| Reaction Type | Conditions | Product Example |
|---|---|---|
| Intramolecular SN2 | K2CO3, DMF, reflux | Spirocyclic indole-pyrrolidine hybrid |
Applications :
Comparison with Similar Compounds
Key Observations :
- Methylene Bridge: The analogs in CAS 1220028-90-9 and 1220032-40-5 feature a phenoxymethyl (-O-CH₂-) bridge between the phenyl ring and pyrrolidine, increasing chain length and molar mass compared to the target compound’s direct ether linkage. This may enhance lipophilicity and alter pharmacokinetic properties .
- Halogen Substitution : The target compound and CAS 1220028-90-9 share bromo and chloro substituents, whereas CAS 1220032-40-5 replaces bromine with chlorine at position 2. Bromine’s larger atomic radius and polarizability could influence binding affinity in biological systems compared to chlorine .
Physicochemical Properties
- Solubility : The methylene bridge in analogs may reduce water solubility due to increased hydrophobicity, though this is counterbalanced by the hydrochloride salt improving ionic solubility.
- Stability : Brominated compounds (e.g., the target and CAS 1220028-90-9) are typically more photolabile than chlorinated analogs (e.g., CAS 1220032-40-5), requiring protection from light during storage .
Preparation Methods
Formation of the Pyrrolidine Ring
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is commonly synthesized via:
- Intramolecular cyclization of appropriate amino alcohol or amino halide precursors
- Reductive amination of γ-aminoaldehydes or related intermediates
The choice of method depends on the availability of starting materials and desired stereochemistry.
Preparation of the 2-Bromo-4-chloro-3,5-dimethylphenol Intermediate
The phenoxy moiety bearing bromine and chlorine substituents at defined positions is prepared by selective halogenation of 3,5-dimethylphenol derivatives. Bromination and chlorination reactions are carefully controlled to achieve substitution at the 2- and 4-positions, respectively, without affecting the methyl groups.
Coupling of Pyrrolidine and Phenoxy Moieties
The key step involves the nucleophilic substitution of the phenolic hydroxyl group with the pyrrolidine ring, typically via:
- Williamson ether synthesis: The phenol is deprotonated to phenolate ion, which then reacts with a pyrrolidine derivative bearing a suitable leaving group (e.g., halide)
- Catalyzed coupling reactions: Use of catalysts such as copper or palladium complexes to facilitate C–O bond formation
Reaction conditions such as solvent choice (e.g., polar aprotic solvents), temperature, and base are optimized to maximize yield and purity.
Formation of the Hydrochloride Salt
The free base form of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent. This step enhances compound stability, crystallinity, and handling properties.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Synthesis of pyrrolidine ring | Amino alcohols or amino halides; cyclization | Pyrrolidine intermediate |
| 2 | Selective halogenation of 3,5-dimethylphenol | Bromine, chlorine sources; controlled conditions | 2-Bromo-4-chloro-3,5-dimethylphenol |
| 3 | Coupling via nucleophilic substitution | Phenolate ion, pyrrolidine halide, base, solvent | 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)pyrrolidine (free base) |
| 4 | Formation of hydrochloride salt | Hydrogen chloride gas or HCl in solvent | 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride |
Research Findings and Optimization Insights
- The multi-step synthesis requires careful control of halogenation to prevent over-substitution or unwanted side reactions.
- The coupling step benefits from the use of polar aprotic solvents (e.g., DMF, DMSO) and mild bases to enhance nucleophilicity of the phenolate ion.
- Catalytic methods (e.g., copper-catalyzed Ullmann-type ether synthesis) have been reported to improve yields and reduce reaction times in similar phenoxy-pyrrolidine couplings.
- Salt formation with hydrochloric acid is a standard approach to improve compound stability and facilitate purification by crystallization.
Although specific experimental data on this exact compound are limited, analogous syntheses of halogenated phenoxy-pyrrolidine derivatives support these methodologies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Utilize Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry, solvent systems). For halogenated aromatic intermediates, coupling reactions (e.g., Ullmann or Buchwald-Hartwig) may require palladium catalysts under inert conditions. Statistical methods like factorial design can reduce trial runs while ensuring robustness . Post-synthesis, monitor intermediates via TLC or HPLC to track reaction progression.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substitution patterns and stereochemistry.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., bromine/chlorine signatures).
- HPLC-PDA : Assess purity (>98%) and detect trace impurities.
- X-ray Crystallography : Resolve ambiguous stereochemical configurations for crystalline derivatives.
Reference physicochemical properties (e.g., LogD, pKa) from analogous compounds for method validation .
Q. What safety protocols should be prioritized during synthesis and handling?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for volatile intermediates (e.g., brominated precursors) and wear PPE (gloves, goggles).
- Waste Management : Segregate halogenated waste and collaborate with certified disposal services to prevent environmental contamination .
- Stability Testing : Conduct accelerated degradation studies (e.g., under heat/light) to identify hazardous byproducts.
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and intermediate stability for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and activation energies. Tools like GRRM or IRC (Intrinsic Reaction Coordinate) analysis can map potential energy surfaces for bromination or pyrrolidine ring formation. Coupled with experimental validation (e.g., kinetic studies), this approach reduces reliance on trial-and-error .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Correlation : Cross-validate NMR data with IR (for functional groups) and XRD (for solid-state conformation).
- Isotopic Labeling : Use N or C-labeled precursors to clarify ambiguous signals in crowded spectra.
- Dynamic NMR : Investigate rotational barriers in hindered aromatic systems (e.g., steric effects from 3,5-dimethyl groups) .
Q. How can scaling-up synthesis maintain stereochemical fidelity and yield efficiency?
- Methodological Answer :
- Reactor Design : Optimize mixing efficiency (e.g., continuous flow reactors) to manage exothermic reactions.
- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temperature).
- Separation Technologies : Use membrane filtration or centrifugal partitioning chromatography to isolate enantiomers or regioisomers .
Q. What experimental frameworks address discrepancies in bioactivity assays for derivatives of this compound?
- Methodological Answer :
- Dose-Response Studies : Conduct IC assays across multiple cell lines to validate target specificity.
- Metabolite Profiling : Use LC-MS/MS to identify bioactive metabolites and rule out assay interference.
- Cheminformatics : Apply QSAR models to correlate substituent effects (e.g., bromine vs. chlorine) with activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
